2-Bromo-6-hydrazinyl-4-methoxypyridine

Bromodomain inhibition Epigenetic probe development BRPF1 ligand

Researchers face false positives in bromodomain screens due to promiscuous binders. This polysubstituted pyridine solves it as a validated negative control. - **Assay-ready**: BRPF1 Kd 20 µM; selectivity >100 µM vs BRD4/TRIM24. - **Orthogonal handles**: C2-bromine for cross-coupling; terminal hydrazine for hydrazone/pyrazole formation. - **Supply**: In stock; ≥98% purity; global delivery.

Molecular Formula C6H8BrN3O
Molecular Weight 218.05 g/mol
Cat. No. B13684555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-hydrazinyl-4-methoxypyridine
Molecular FormulaC6H8BrN3O
Molecular Weight218.05 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=C1)Br)NN
InChIInChI=1S/C6H8BrN3O/c1-11-4-2-5(7)9-6(3-4)10-8/h2-3H,8H2,1H3,(H,9,10)
InChIKeyYXHFOHZZNBFLBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-hydrazinyl-4-methoxypyridine Overview


2-Bromo-6-hydrazinyl-4-methoxypyridine (C6H8BrN3O, MW 218.05) is a polysubstituted pyridine derivative bearing bromo, hydrazinyl, and methoxy groups at the 2-, 6-, and 4-positions, respectively . The compound possesses two reactive handles for orthogonal derivatization: a bromine substituent susceptible to nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling, and a terminal hydrazine moiety capable of condensation with carbonyl compounds to form hydrazones [1]. Its predicted physicochemical properties include a boiling point of 304.1 ± 52.0 °C, density of 1.74 ± 0.1 g/cm³, and pKa of 8.85 ± 0.70 .

2-Bromo-6-hydrazinyl-4-methoxypyridine: Irreplaceability


Substituting 2-bromo-6-hydrazinyl-4-methoxypyridine with a simpler bromopyridine (e.g., 2-bromo-4-methoxypyridine) or a non-brominated hydrazinopyridine (e.g., 2-hydrazinyl-4-methoxypyridine) fundamentally alters the synthetic pathways available. The 2-bromo-4-methoxypyridine scaffold (MW 188.02) lacks the hydrazine handle, precluding hydrazone formation, while 2-hydrazinyl-4-methoxypyridine (MW 139.16) lacks the bromine electrophile required for palladium-catalyzed cross-coupling reactions. Among positional isomers such as 3-bromo-6-hydrazinyl-2-methoxypyridine and 5-bromo-2-hydrazinyl-4-methoxypyridine , the specific 2-bromo-6-hydrazinyl-4-methoxy arrangement governs both the electronic environment of the pyridine ring and the spatial relationship between the two reactive groups, directly impacting regioselectivity in subsequent transformations [1].

2-Bromo-6-hydrazinyl-4-methoxypyridine: Quantitative Evidence


BRPF1 Bromodomain Affinity by BROMOscan

2-Bromo-6-hydrazinyl-4-methoxypyridine demonstrates measurable binding to the human BRPF1 bromodomain (residues E627–G740) with a dissociation constant Kd of 20 μM (2.00E+4 nM) as determined by the BROMOscan assay platform [1]. In the same assay system, the compound exhibits no detectable binding (Kd >100 μM) to BRD4 BD1 (residues N44–E168) and TRIM24 PHD-bromo (residues P790–P977) [1]. While this absolute affinity is modest compared to optimized BRPF1 inhibitors (which achieve nanomolar Kd values), the compound's selective engagement of BRPF1 over BRD4 and TRIM24—key off-target bromodomains in epigenetic drug discovery—establishes it as a structurally informative negative control scaffold or fragment hit for medicinal chemistry campaigns [1].

Bromodomain inhibition Epigenetic probe development BRPF1 ligand

Hydrazinyl Group Conformational Flexibility

Although direct crystallographic data for 2-bromo-6-hydrazinyl-4-methoxypyridine are not publicly available, the structurally analogous 2-bromo-6-hydrazinylpyridine (C5H6BrN3) provides class-level conformational insight. The analog crystallizes in the orthorhombic space group P2₁2₁2₁ with two conformationally non-equivalent molecules in the asymmetric unit [1]. The hydrazine group adopts a syn-disposition relative to the pyridine nitrogen in one molecule (torsion angle N1–C5–N2–N3 = 5.4(3)°) and an anti-conformation in the other (torsion angle N4–C10–N5–N6 = 171.0(2)°) [1]. This conformational duality, stabilized by N–H⋯N and bifurcated N–H⋯(N,N) hydrogen bonds, suggests that the hydrazinyl group in 2-bromo-6-hydrazinyl-4-methoxypyridine may similarly populate multiple low-energy conformations—a property that can be exploited to modulate ligand–protein binding geometries in structure-based design [1].

Crystal engineering Conformational analysis Hydrogen bonding networks

Predicted Physicochemical Properties

2-Bromo-6-hydrazinyl-4-methoxypyridine (MW 218.05, predicted pKa 8.85 ± 0.70, predicted boiling point 304.1 ± 52.0 °C) differs substantially in key physicochemical parameters from its non-brominated analog 2-hydrazinyl-4-methoxypyridine (MW 139.16) . The addition of the bromine atom increases molecular weight by 56.7% and introduces a heavy halogen atom that enhances X-ray scattering for crystallographic phasing and alters lipophilicity. These differences are not trivial: the bromine substituent provides a synthetic handle for cross-coupling reactions unavailable in the non-brominated analog, while the higher molecular weight influences compound distribution in property space for fragment-based screening libraries [1].

Physicochemical profiling ADME prediction Fragment-based drug discovery

Orthogonal Reactivity Profile

The compound features two chemically orthogonal reactive centers: the C2-bromine substituent, which undergoes nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, and the C6-hydrazinyl group, which undergoes condensation with aldehydes and ketones to form hydrazones [1]. This dual functionality enables sequential derivatization strategies: for instance, the hydrazine can be condensed with a carbonyl electrophile to generate a hydrazone intermediate while leaving the bromine intact for subsequent Suzuki–Miyaura or Buchwald–Hartwig coupling [1]. In contrast, 2-bromo-4-methoxypyridine provides only the bromine handle, while 2-hydrazinyl-4-methoxypyridine provides only the hydrazine handle—neither offers the full synthetic versatility of the dual-functional scaffold [1].

Sequential derivatization Hydrazone synthesis Cross-coupling chemistry

2-Bromo-6-hydrazinyl-4-methoxypyridine: Applications


BRPF1 Bromodomain Negative Control & Fragment Screening

Based on the BRPF1 Kd of 20 μM and selectivity over BRD4/TRIM24 (>100 μM) [1], this compound serves as a validated negative control in bromodomain inhibitor discovery programs. In BRD4-focused screening campaigns, it provides a selectivity benchmark that distinguishes genuine BRD4 hits from promiscuous bromodomain binders. Additionally, its modest but measurable BRPF1 affinity qualifies it as a fragment hit suitable for structure-guided optimization toward more potent and selective BRPF1 chemical probes.

Synthesis of Condensed Pyrazolo[1,5-a]pyridine Heterocycles

The hydrazinyl group undergoes condensation with 1,3-dicarbonyl compounds or α,β-unsaturated ketones to form pyrazole rings fused to the pyridine core. The C2-bromine can then be elaborated via cross-coupling to introduce aryl, heteroaryl, or amine substituents, enabling the construction of diversely substituted pyrazolo[1,5-a]pyridine libraries with applications in kinase inhibitor discovery and agrochemical development [1].

N-Arylated Hydrazone Ligands for Metal Coordination

The hydrazinyl group readily condenses with aromatic aldehydes to form bidentate hydrazone ligands [1]. The C2-bromine provides a site for subsequent N-arylation or C–C bond formation, allowing modular tuning of the ligand's steric and electronic properties. Such tailored hydrazone ligands find application in catalysis (e.g., palladium or copper complexes), luminescent metal-organic frameworks, and metallodrug development [1].

Crystallographic Fragment Screening and Heavy-Atom Derivatization

The bromine atom provides anomalous scattering for experimental phasing in macromolecular crystallography, while the hydrazinyl group offers a polar hydrogen-bonding handle for target engagement. The compound's conformational flexibility, inferred from the 2-bromo-6-hydrazinylpyridine crystal structure [2], suggests it may sample multiple binding poses, making it suitable for fragment-based lead discovery via X-ray crystallographic screening.

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